A Physicochemical and Synthetic Profile of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran: A Technical Guide for Drug Discovery Professionals
A Physicochemical and Synthetic Profile of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran: A Technical Guide for Drug Discovery Professionals
Senior Application Scientist Note: The subject of this guide, 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran, is a novel chemical entity for which specific experimental data is not yet publicly available. The following in-depth analysis is therefore constructed upon a foundation of established physicochemical principles, predictive modeling, and robust data from structurally analogous compounds. This guide is designed to provide researchers and drug development professionals with a comprehensive, scientifically-grounded profile to inform synthesis, handling, and potential applications.
Introduction: The Strategic Combination of Privileged Scaffolds
The benzofuran ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's biological and physicochemical properties. The title compound, 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran, integrates three critical motifs used in modern drug design:
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The Benzofuran Core: A privileged heterocyclic scaffold known for its diverse biological activities.
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Halogenation (Br and F): The bromine atom at the 5-position provides a handle for further synthetic modification (e.g., cross-coupling reactions), while the fluorine at the 6-position can modulate electronic properties, pKa, and metabolic stability.
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The Difluoromethyl (CF2H) Group: A feature of significant interest in contemporary drug design. The CF2H group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. It acts as a lipophilic hydrogen bond donor, capable of enhancing target affinity, improving membrane permeability, and increasing metabolic stability.[2][3][4]
This guide provides a predictive but expert-informed overview of the compound's key properties, a proposed synthetic route, expected analytical signatures, and its potential role in drug discovery programs.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The properties for 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran have been calculated using established algorithms and principles.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₄BrF₃O | Defines the elemental composition and exact mass. |
| Molecular Weight | 283.03 g/mol | Falls within the range typical for small molecule drugs (Lipinski's Rule of 5). |
| cLogP (Octanol-Water) | 3.5 - 4.0 | Indicates significant lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. The CF2H group is less lipophilic than a CF3 group, allowing for finer control over this parameter.[4][5] |
| Topological Polar Surface Area (TPSA) | 13.14 Ų | A low TPSA value is strongly correlated with good cell membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the CF2H ) | The CF2H group acts as a weak hydrogen bond donor, which can be crucial for specific interactions with biological targets.[2][3] |
| Hydrogen Bond Acceptors | 4 (1 from O, 3 from F) | Provides multiple points for potential hydrogen bonding with target proteins. |
Proposed Synthesis and Reactivity
As this is a novel compound, a validated synthetic protocol is not yet published. However, a robust and logical synthetic pathway can be proposed based on established methodologies for constructing substituted benzofurans.[6][7] The proposed route involves an intramolecular cyclization of a substituted phenol.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Sonogashira Coupling to form 1-(2-Bromo-5-fluoro-4-hydroxyphenyl)-prop-2-yn-1-ol (Intermediate A)
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To a solution of 1-bromo-4-fluoro-2-iodophenol (1.0 eq) in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
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Add triethylamine (3.0 eq) followed by the dropwise addition of a solution of propargyl alcohol (1.2 eq) in THF.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
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Upon completion, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
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Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Intermediate A.
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Causality: The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond. The use of a palladium/copper co-catalyst system is standard for this transformation, and triethylamine acts as both a base and a solvent.
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Step 2: Difluoromethylation to form 1-(2-Bromo-5-fluoro-4-hydroxyphenyl)-3,3-difluoroprop-1-yne (Intermediate B)
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This step is theoretical and requires optimization. A potential route involves oxidation of the alcohol in Intermediate A to the corresponding ketone, followed by reaction with a deoxyfluorinating agent (e.g., DAST) and subsequent reaction with a difluoromethylating agent. A more direct, albeit challenging, approach could involve reagents like TMSCF₂H.[8]
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Causality: The installation of the difluoromethyl group is a key challenge. Using (difluoromethyl)trimethylsilane (TMSCF₂H) with a fluoride source like CsF is a common method for nucleophilic difluoromethylation.[8]
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Step 3: Intramolecular Cyclization to form 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran
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Dissolve Intermediate B (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.
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Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).
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Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
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Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the final product.
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Causality: A base is required to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophile then attacks the alkyne via a 5-exo-dig cyclization, a favored pathway, to form the benzofuran ring.
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Expected Spectroscopic Signatures
Predicting the spectral data is essential for characterization during synthesis. The following are the expected key features based on the compound's structure.
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons (2H): Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). - Difluoromethyl Proton (1H): A characteristic triplet (t) centered around δ 6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms (²JHF ≈ 50-60 Hz). |
| ¹³C NMR | - Aromatic Carbons: 8 signals in the aromatic region (δ 110-160 ppm), with C-F couplings visible. - Difluoromethyl Carbon: A triplet (t) around δ 110-120 ppm due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-250 Hz). |
| ¹⁹F NMR | - Aromatic Fluorine (1F): A singlet or multiplet around δ -110 to -130 ppm. - Difluoromethyl Fluorines (2F): A doublet (d) around δ -110 to -130 ppm due to coupling with the adjacent proton (²JFH ≈ 50-60 Hz). |
| Mass Spec (HRMS) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The calculated exact mass for C₉H₄⁷⁹BrF₃O would be a primary confirmation. |
Role in Medicinal Chemistry and Drug Discovery
The true value of 5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran lies in its potential as a versatile scaffold for lead optimization in drug discovery.
The CF₂H Group as a Bioisostere
The difluoromethyl group is a powerful tool for bioisosteric replacement, where a functional group is swapped with another to improve properties while retaining biological activity. The CF₂H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[2][3]
Caption: The CF₂H group as a strategic bioisostere.
Key Advantages for Drug Design:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₂H group resistant to oxidative metabolism at that position, which can increase a drug's half-life.[2]
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Modulated Lipophilicity: The CF₂H group increases lipophilicity compared to an -OH group but less so than a -CF₃ group. This allows for precise tuning of the logP value to optimize for both membrane permeability and aqueous solubility.[4][5]
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Improved Target Engagement: The ability of the CF₂H proton to act as a hydrogen bond donor can introduce new, favorable interactions with a target protein, potentially increasing potency and selectivity.[3]
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Platform for Further Diversification: The bromine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Safety and Handling
While no specific toxicology data exists for this compound, as a halogenated aromatic intermediate, it should be handled with appropriate care in a laboratory setting.
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Engineering Controls: Use in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
5-Bromo-3-(difluoromethyl)-6-fluorobenzofuran represents a molecule of high potential for medicinal chemistry and drug discovery. Although experimental data is not yet available, this in-depth analysis based on predictive methods and established chemical principles provides a strong foundation for its future synthesis and investigation. Its strategically combined features—a privileged benzofuran core, a versatile bromine handle for diversification, and the advantageous difluoromethyl group—make it an attractive scaffold for developing next-generation therapeutics with potentially improved pharmacological profiles.
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Mei, H., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. National Center for Biotechnology Information. Retrieved from [Link]
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Grellepois, F., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Thieme. Retrieved from [Link]
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Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Clive, D. L. J., et al. (2010). Synthesis of fluorinated fused benzofurans and benzothiophenes: Smiles-type rearrangement and cyclisation of perfluoro(het)aryl ethers and sulfides. Royal Society of Chemistry. Retrieved from [Link]
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